molecular formula C22H28N2O2S2 B2596881 (E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235691-06-1

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2596881
CAS RN: 1235691-06-1
M. Wt: 416.6
InChI Key: KABCDXKFJYPXLD-DTQAZKPQSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the piperidine ring suggests that this compound might have some biological activity, as piperidine is a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenylethene moiety, and a sulfonamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might be expected to undergo reactions typical of sulfonamides, such as hydrolysis under acidic or alkaline conditions. The presence of the piperidine ring might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, sulfonamides are crystalline solids that are soluble in organic solvents, while piperidines are usually liquids or low-melting solids .

Scientific Research Applications

Antimicrobial Applications

This compound has shown promising results in the field of antimicrobial research. It has been tested for its efficacy against multidrug-resistant (MDR) strains of bacteria, such as Klebsiella pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA). The selectivity index of the compound suggests a high degree of antimicrobial activity with a good safety profile, indicating its potential as a therapeutic agent .

Green Chemistry Synthesis

The compound’s synthesis process aligns with the principles of green chemistry. It has been synthesized using lemon juice as an acidic catalyst, which is a more environmentally friendly approach compared to traditional methods. This not only reduces the environmental impact but also enhances the compound’s applicability in sustainable pharmaceutical manufacturing .

Molecular Characterization

The compound has undergone extensive spectral and elemental analyses to determine its structure and properties. This level of characterization is crucial for understanding the compound’s interactions at the molecular level, which is essential for its application in drug design and development .

Safety Profile Assessment

In addition to its antimicrobial properties, the compound has been evaluated for its safety profile. The high selectivity index towards antimicrobial activity compared to mammalian cells suggests that the compound may have minimal side effects, making it a candidate for further development into a safe pharmaceutical agent .

Chemical Derivatives Research

Research into chemical derivatives of piperidine, which is a part of the compound’s structure, has led to the development of various other compounds with potential applications in medicine and industry. These derivatives are being studied for their unique properties and applications, expanding the scope of research beyond the original compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

(E)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S2/c1-27-22-10-6-5-9-21(22)18-24-14-11-20(12-15-24)17-23-28(25,26)16-13-19-7-3-2-4-8-19/h2-10,13,16,20,23H,11-12,14-15,17-18H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCDXKFJYPXLD-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

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